Furfuryl formate
Overview
Description
Furfuryl formate, also known as 2-Furylmethyl formate or Furfuryl methanoate, is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.1100 .
Molecular Structure Analysis
The molecular structure of Furfuryl formate can be represented by the InChI string: InChI=1S/C6H6O3/c7-5-8-4-6-2-1-3-9-6/h1-3,5H,4H2 .Physical And Chemical Properties Analysis
Furfuryl formate has a density of 1.2±0.1 g/cm3, a boiling point of 170.9±15.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.7±3.0 kJ/mol and a flash point of 57.1±20.4 °C . Its index of refraction is 1.465, and it has a molar refractivity of 30.0±0.3 cm3 .Scientific Research Applications
Efficient Synthesis of Furfuryl Alcohol from Corncob :
- Applications : Manufacturing resins, vitamin C, perfumes, lubricants, plasticizers, fuel additives, biofuels, and other furan-based chemicals.
- Method : Combines chemocatalysis and biocatalysis to valorize lignocellulosic materials into biofurans like furfuryl alcohol, which is closely related to furfuryl formate (Qin, Di, & He, 2022).
Acid-Catalyzed Conversion of Xylose :
- Applications : Understanding solvent interactions in the conversion of xylose to furfural, an intermediate in producing furfuryl formate.
- Insights : Alcohols can stabilize reactive intermediates and promote the formation of furfural, a key precursor to furfuryl formate (Hu et al., 2014).
Furans in Ground Roasted and Espresso Coffee :
- Applications : Understanding the formation of furanic compounds like furfuryl formate during coffee roasting.
- Findings : Furfuryl formate levels are significantly increased in espresso samples compared to ground coffee (Petisca et al., 2013).
Furfural Hydrogenation :
- Applications : Conversion of furfural to furfuryl alcohol, which is related to furfuryl formate.
- Findings : The process is weakly structure-sensitive over Ru nanoparticles, providing insight into the conversion mechanisms relevant to furfuryl formate (Durndell et al., 2019).
Acid-catalyzed Polycondensation of Furfuryl Alcohol :
- Applications : Understanding mechanisms of reaction and transformation in furfuryl alcohol polycondensation, relevant to the chemistry of furfuryl formate.
- Insights : Investigates the formation of conjugated sequences and branching reactions in poly(furfuryl) chains (Choura, Belgacem, & Gandini, 1996).
Furfural A Hemicellulose/Xylose-derived Biochemical
:
- Applications : Production of furfural for use in oil refining, plastics, pharmaceutical, and agrochemical industries.
- Relevance : Furfural is a key precursor for compounds like furfuryl formate (Mamman et al., 2008).
Hydrogenation of Furfural without External Hydrogen :
- Applications : Conversion of furfural to furfuryl alcohol using formic acid as a hydrogen source, which is pertinent to the chemistry of furfuryl formate (Xu et al., 2020).
Electrochemical Conversion of Furfural :
- Applications : Sustainable and green alternative to convert furfural, a key step in producing related compounds like furfuryl formate (Cao et al., 2020).
Hydrogenation of Furfural on Cu/SiO2 Catalysts :
- Applications : Insights into the hydrogenation/hydrodeoxygenation of furfural, relevant to the synthesis of related compounds like furfuryl formate (Sitthisa et al., 2011).
Pretreatment Severity and Major Degradation Products :
- Applications : Investigates the influence of pretreatment severity on yield of sugar and major degradation products including furfural, a precursor to furfuryl formate (Um & Walsum, 2012).
properties
IUPAC Name |
furan-2-ylmethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-8-4-6-2-1-3-9-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRQARNPKWVCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878890 | |
Record name | 2-Furanmethanol, formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Ethereal aroma | |
Record name | Furfuryl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | Furfuryl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.165-1.171 (20°) | |
Record name | Furfuryl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Furfuryl formate | |
CAS RN |
13493-97-5 | |
Record name | Furfuryl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13493-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013493975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanmethanol, formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Furanmethanol, 2-formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURFURYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L99DDQ762 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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